N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1448028-50-9
VCID: VC5551897
InChI: InChI=1S/C16H16F3NO3S2/c1-24-13-7-5-11(6-8-13)15(21)10-20-25(22,23)14-4-2-3-12(9-14)16(17,18)19/h2-9,15,20-21H,10H2,1H3
SMILES: CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O
Molecular Formula: C16H16F3NO3S2
Molecular Weight: 391.42

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

CAS No.: 1448028-50-9

Cat. No.: VC5551897

Molecular Formula: C16H16F3NO3S2

Molecular Weight: 391.42

* For research use only. Not for human or veterinary use.

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide - 1448028-50-9

Specification

CAS No. 1448028-50-9
Molecular Formula C16H16F3NO3S2
Molecular Weight 391.42
IUPAC Name N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C16H16F3NO3S2/c1-24-13-7-5-11(6-8-13)15(21)10-20-25(22,23)14-4-2-3-12(9-14)16(17,18)19/h2-9,15,20-21H,10H2,1H3
Standard InChI Key VUSYTZYDRBUFSS-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central benzenesulfonamide core substituted with a trifluoromethyl group at the 3-position. The sulfonamide nitrogen is bonded to a 2-hydroxy-2-(4-(methylthio)phenyl)ethyl chain, introducing both hydrophilic (hydroxyl) and hydrophobic (methylthio, trifluoromethyl) moieties. The methylthio group (-SMe) at the para position of the phenyl ring enhances lipophilicity, while the hydroxyl group facilitates hydrogen bonding.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₆F₃NO₃S₂
Molecular Weight391.42 g/mol
IUPAC NameN-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
SMILESCSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O
InChI KeyVUSYTZYDRBUFSS-UHFFFAOYSA-N

The trifluoromethyl group (-CF₃) is electron-withdrawing, influencing the compound’s electronic distribution and potential interactions with biological targets .

Synthesis and Preparation

General Synthetic Routes

Benzenesulfonamide derivatives are typically synthesized via nucleophilic substitution reactions between benzenesulfonyl chlorides and amines . For this compound, the likely pathway involves:

  • Synthesis of 3-(Trifluoromethyl)benzenesulfonyl Chloride: Chlorination of 3-(trifluoromethyl)benzenesulfonic acid using thionyl chloride or phosphorus pentachloride.

  • Amine Preparation: The hydroxyethylamine intermediate, 2-amino-1-(4-(methylthio)phenyl)ethanol, may be synthesized via reductive amination of 4-(methylthio)benzaldehyde with ethanolamine.

  • Coupling Reaction: Reacting the sulfonyl chloride with the amine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

Optimization Challenges

  • Steric Hindrance: Bulky substituents on both the sulfonyl chloride and amine may reduce reaction efficiency.

  • Solubility: Polar aprotic solvents like dichloromethane or dimethylformamide are preferred to dissolve hydrophobic intermediates .

Physicochemical Properties

Spectral Data

While experimental spectra for this compound are unavailable, analogs provide insights:

  • IR Spectroscopy: Expected peaks include S=O stretches (~1350 cm⁻¹), -OH stretches (~3300 cm⁻¹), and C-F vibrations (~1100 cm⁻¹) .

  • NMR: The trifluoromethyl group would appear as a singlet near δ 120 ppm in ¹⁹F NMR, while the methylthio proton resonates around δ 2.5 ppm in ¹H NMR .

Solubility and Stability

The compound’s solubility remains uncharacterized, but its logP (estimated via computational tools) suggests moderate lipophilicity, favoring organic solvents. Stability studies are needed to assess hydrolysis susceptibility, particularly of the sulfonamide and ester-like groups.

Research Findings and Hypothetical Mechanisms

Receptor Targeting

The compound’s sulfonamide group is a common pharmacophore in carbonic anhydrase inhibitors and cannabinoid receptor ligands . For instance, N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide exhibits high affinity for CB2 receptors (Ki = 0.5 nM), suggesting potential utility in neuroimaging . The methylthio and trifluoromethyl groups in this compound could similarly enhance receptor binding affinity.

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